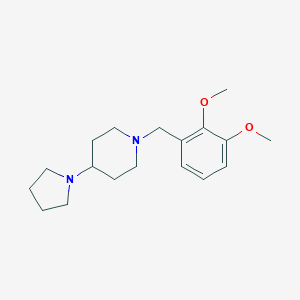![molecular formula C16H26N2O3 B247033 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound is also known as BW373U86 and is a selective agonist of the κ-opioid receptor.
Wirkmechanismus
The mechanism of action of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is through its selective agonist activity on the κ-opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the κ-opioid receptor by 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to reduce pain in animal models and has been studied for its potential as a treatment for chronic pain. It has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be useful in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in lab experiments is its selective agonist activity on the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its potential for off-target effects. Studies have shown that it may also have activity at other receptors, which could complicate the interpretation of results.
Zukünftige Richtungen
Future research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide could focus on several areas. One area of interest is its potential as a treatment for addiction. Studies have shown that activation of the κ-opioid receptor by this compound can reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for mood disorders. Studies have shown that it has antidepressant and anxiolytic effects, which could make it a useful treatment for these conditions. Finally, future research could focus on the development of more selective κ-opioid receptor agonists that have fewer off-target effects.
Synthesemethoden
The synthesis of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a complex process that involves several steps. The first step is the reaction between 2,4-dimethoxybenzaldehyde and methylamine to form the intermediate 2,4-dimethoxyphenyl methyl imine. This intermediate is then reacted with butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with N-(tert-butoxycarbonyl)-3-chloropropanamide to form 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
Research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has focused on its potential as a therapeutic agent for a variety of conditions. Studies have shown that this compound has analgesic properties and can be used to treat pain. It has also been studied for its potential as a treatment for depression, anxiety, and addiction.
Eigenschaften
Produktname |
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
|---|---|
Molekularformel |
C16H26N2O3 |
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-10-18(2)11-9-16(19)17-14-8-7-13(20-3)12-15(14)21-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
IHBVGDQTDXOJDM-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
Kanonische SMILES |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)





![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)



